molecular formula C11H13BrN2O4 B13036103 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid

2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid

Cat. No.: B13036103
M. Wt: 317.14 g/mol
InChI Key: ZYTROGSSKSGSPJ-UHFFFAOYSA-N
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Description

2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is a complex organic compound that features a brominated pyridine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid typically involves multiple steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.

    Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 5-position.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used for coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid.

    Deprotection: The major product is the free amine derivative.

    Coupling: Products include amides or esters formed from the carboxylic acid group.

Scientific Research Applications

2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Lacks the Boc protection and carboxylic acid group.

    5-Bromopyridine-2-carboxylic acid: Lacks the Boc-protected amino group.

    2-Bromopyridine-4-carboxylic acid: Lacks the Boc-protected amino group.

Uniqueness

2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, which allows for selective reactions and protection strategies in organic synthesis.

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16)

InChI Key

ZYTROGSSKSGSPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Br

Origin of Product

United States

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